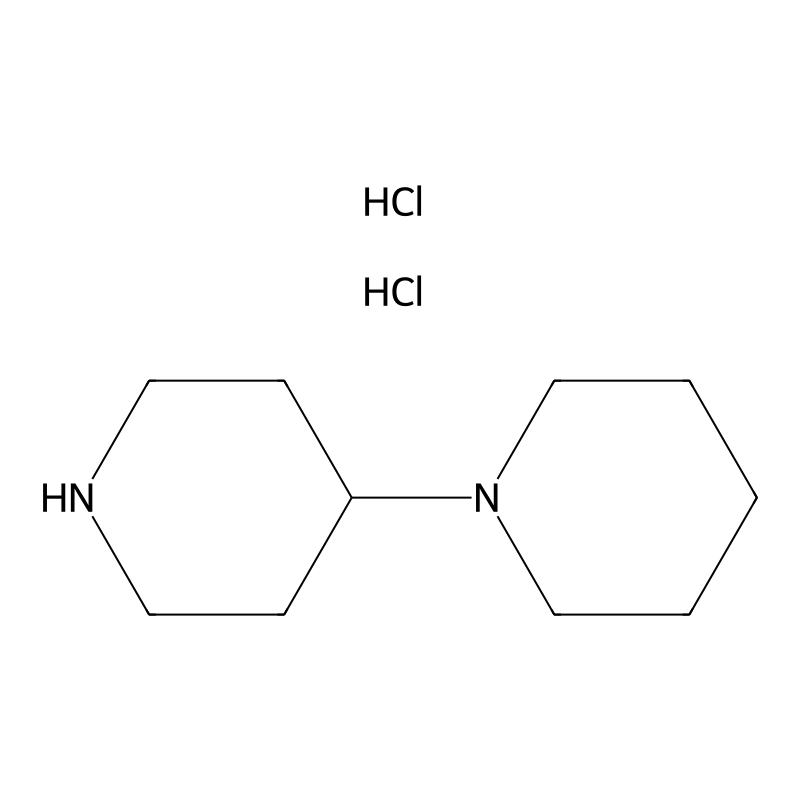

1,4'-Bipiperidine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some specific research areas where 1,4'-BPD is being investigated:

Dopamine Receptor Research

One of the primary areas of research involving 1,4'-BPD focuses on its interaction with dopamine receptors in the brain. Dopamine is a crucial neurotransmitter involved in various functions, including movement, reward, motivation, and learning. 1,4'-BPD has been shown to exhibit dopamine reuptake inhibition properties, which means it could potentially increase dopamine levels in the synaptic cleft, the space between neurons. This characteristic makes it a potential candidate for studying neurodegenerative diseases like Parkinson's disease, where dopamine deficiency is a key feature [].

Nicotinic Acetylcholine Receptor Research

Another area of research explores the potential interaction of 1,4'-BPD with nicotinic acetylcholine receptors (nAChRs). These receptors play a vital role in various physiological processes, including muscle movement, cognition, and reward processing. Studies suggest that 1,4'-BPD might act as a nAChR antagonist, meaning it could potentially block the binding of acetylcholine, the natural neurotransmitter, to these receptors. This research holds potential for understanding and developing treatments for conditions like neurological disorders and addiction.

Other Potential Applications

Beyond the aforementioned areas, researchers are also exploring the potential applications of 1,4'-BPD in other fields, such as:

- Antidepressant research: Investigating its potential role in modulating mood and treating depression.

- Pain management: Studying its ability to alleviate pain perception.

- Cognitive enhancement: Exploring its potential effects on memory and learning.

1,4'-Bipiperidine dihydrochloride is a chemical compound with the molecular formula and a CAS number of 22481888. It consists of two piperidine rings connected by a carbon-carbon bond, with two hydrochloride groups contributing to its solubility and stability in various solvents. This compound is characterized by its white crystalline appearance and is soluble in water, making it suitable for various applications in organic synthesis and biological studies.

Research indicates that 1,4'-Bipiperidine dihydrochloride exhibits significant biological activity. It has been studied for its potential as an analgesic and anti-inflammatory agent. The compound's structure allows it to interact with various biological targets, including neurotransmitter receptors, which may contribute to its pharmacological effects. Furthermore, its derivatives have shown promise in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems .

The synthesis of 1,4'-Bipiperidine dihydrochloride typically involves multi-step processes. One common method involves the reaction of piperidine derivatives under controlled conditions to form the bipiperidine structure. For instance, a synthesis route may include the use of triphosgene and potassium carbonate in a methylene chloride solvent system. The reaction conditions are critical for achieving high yields and purity of the final product .

Example Synthesis Procedure:- Dissolve triphosgene in methylene chloride.

- Add a solution of 4-piperidinopiperidine in methylene chloride.

- Stir the mixture at controlled temperatures while distilling off solvents.

- Filter and concentrate the reaction mixture to isolate 1,4'-Bipiperidine dihydrochloride.

1,4'-Bipiperidine dihydrochloride finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug development and synthesis.

- Organic Chemistry: Serves as a catalyst or reagent in various organic reactions.

- Research: Utilized in studies exploring its biological effects and mechanisms of action.

Interaction studies have shown that 1,4'-Bipiperidine dihydrochloride can interact with several biological systems. It has been investigated for its binding affinity to neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects when used in pharmacological contexts .

Several compounds share structural similarities with 1,4'-Bipiperidine dihydrochloride but differ in their chemical properties and biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-4,4'-Bipiperidine dihydrochloride | Contains a methyl group enhancing lipophilicity | |

| 4,4'-Bipiperidine dihydrochloride | Lacks the additional nitrogen from bipiperidine structure | |

| N,N-Dimethyl-1,4-bipiperidine | Dimethylated nitrogen atoms affecting reactivity |

Uniqueness

1,4'-Bipiperidine dihydrochloride is unique due to its dual piperidine structure that enhances its ability to engage with biological targets effectively while maintaining stability during synthesis and application processes.